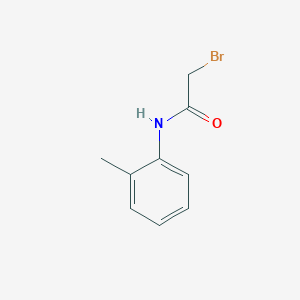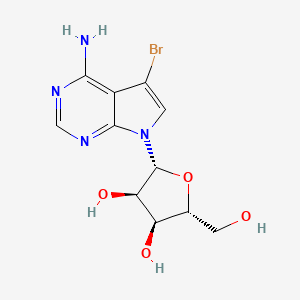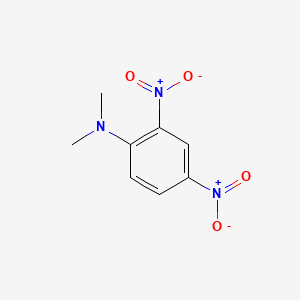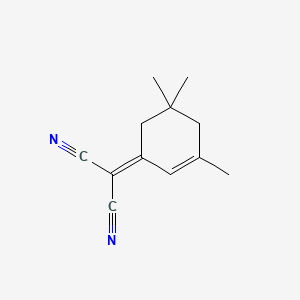
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)-
Descripción general
Descripción
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- is a complex chemical compound with diverse applications. In scientific research, it finds use in synthesis, catalysis, and as a building block for various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C12H14N2 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis
This compound has a molecular weight of 186.25300 and a density of 1.007g/cm3 . Its melting point is 73-77°C (lit.) . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Aplicaciones Científicas De Investigación
Halochromic Material for Gas Sensing
This compound has been utilized in the development of halochromic textile sensors . These sensors are valuable for the immediate detection of strong gaseous alkalis and acids, which is crucial for monitoring gas leakages .
Organic Synthesis
In organic chemistry, it serves as a structural building block for tertiary amines and is used as a catalyst in asymmetric synthesis . It’s involved in synthesizing compounds with tertiary amine structures, such as oxalate esters and aldehyde alcohols .
Crystallography
The crystal structure of this compound has been determined, which aids in understanding its chemical behavior and potential interactions with other molecules. This information is vital for material science and pharmaceutical research .
Solvent Selection for Condensation Reactions
Research has shown that ethanol is a better solvent compared to toluene for the condensation between isophorone and malononitrile, which is a key step in synthesizing this compound. This insight is significant for optimizing reaction conditions in synthetic chemistry .
Catalyst in Condensation Reactions
The compound can facilitate condensation reactions at lower temperatures, which is beneficial for energy-saving synthesis processes. This property is particularly useful in green chemistry, where reducing energy consumption is a priority .
Mecanismo De Acción
Target of Action
It is often used in organic synthesis as a structural cultivator for secondary amines .
Mode of Action
It is known to be used in the synthesis of compounds containing secondary amine structures , suggesting it may interact with its targets through the formation of covalent bonds during synthesis.
Biochemical Pathways
As a structural cultivator for secondary amines , it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a white to light yellow crystal that dissolves in anhydrous alcohol and is slightly soluble in water . This suggests that it may have good bioavailability when administered in an appropriate solvent.
Result of Action
As a structural cultivator for secondary amines , it likely contributes to the formation of various organic compounds.
Action Environment
The action of 2-(3,5,5-Trimethylcyclohex-2-enylidene)propanedinitrile can be influenced by environmental factors. For instance, it is known that ethanol is a better solvent for the condensation between isophorone and malononitrile compared to toluene . This suggests that the choice of solvent can significantly impact the efficacy and stability of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-4-10(11(7-13)8-14)6-12(2,3)5-9/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUBOZSGQFLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)CC(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073440 | |
| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
CAS RN |
23051-44-7 | |
| Record name | 2-(3,5,5-Trimethyl-2-cyclohexen-1-ylidene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23051-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023051447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23051-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, (3,5,5-trimethyl-2-cyclohexen-1-ylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile suitable for detecting sulfur dioxide derivatives?
A1: (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile, when coupled with 3-quinolinium carboxaldehyde, forms the basis of DCQN, a near-infrared (NIR) fluorescent probe. [] This probe capitalizes on the reactivity of the malononitrile derivative. Specifically, the presence of the electron-withdrawing cyano groups (-CN) in (3,5,5-Trimethylcyclohex-2-enylidene)malononitrile enhances the reactivity of the adjacent carbon atom towards nucleophilic attack. This allows for a 1,4-nucleophilic addition reaction with bisulfite (HSO3-), a derivative of sulfur dioxide, leading to a structural change in the molecule and a subsequent shift in its fluorescence properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
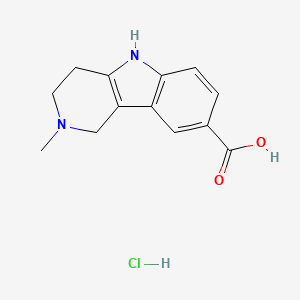
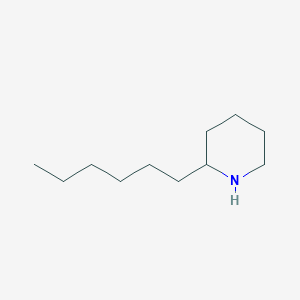
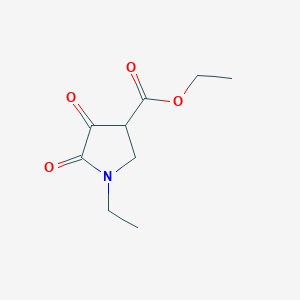
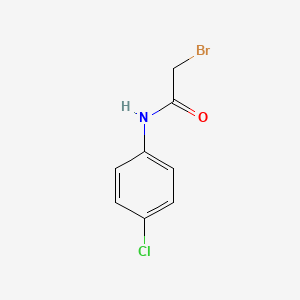
![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
